molecular formula C16H12ClN3OS B4562777 N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide

Cat. No.: B4562777
M. Wt: 329.8 g/mol
InChI Key: ZKMRMMVHHIIDSJ-UHFFFAOYSA-N
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Description

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide is a useful research compound. Its molecular formula is C16H12ClN3OS and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.0389609 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Characterization and Biological Activities

Nicotinamides, including compounds with structural similarities to N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]nicotinamide, are recognized for their broad spectrum of biological activities. Their structural modifications can significantly influence their biological functions, including antimicrobial, anti-inflammatory, and enzymatic inhibition properties. For instance, the structural characterization of 2-nicotinamido-1,3,4-thiadiazole has provided insights into its potential as an aquaporin inhibitor, highlighting the importance of understanding chemical connectivity for assessing biological activity (Burnett, Johnston, & Green, 2015).

Antimicrobial Screening

The antimicrobial properties of nicotinamide derivatives have been explored through the synthesis of compounds from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole. These compounds exhibited significant antimicrobial activity against various bacteria and fungi, comparable to standard drugs, underscoring the therapeutic potential of nicotinamide analogs in combating microbial infections (Patel & Shaikh, 2010).

Enzyme Inhibition for Disease Treatment

Small molecule inhibitors of Nicotinamide N-methyltransferase (NNMT), a key enzyme involved in metabolic and chronic diseases, have been identified. Research on NNMT inhibitors reveals the therapeutic potential of targeting NNMT activity to treat conditions characterized by abnormal enzyme activity. Structural analysis and docking studies have been crucial in understanding the interaction between inhibitors and NNMT, guiding the design of drug-like inhibitors for treating metabolic diseases (Neelakantan et al., 2017).

Hypolipidaemic and Hypoglycaemic Activities

The evaluation of thiazolidinones with nicotinamide side chains has demonstrated potential hypolipidaemic and hypoglycaemic activities. These compounds, when tested in animal models, showed promising results in reducing elevated triglycerides, cholesterol, and glucose levels. The study suggests that the thiazolidinone ring, modified by specific substitutions, could significantly affect lipid metabolism, pointing to a novel approach for developing treatments for metabolic disorders (Nampurath et al., 2008).

Herbicidal Activity and Agricultural Applications

Nicotinic acid derivatives have been explored for their herbicidal activity, with some compounds showing excellent efficacy against agricultural pests. These findings are crucial for the development of new, natural-product-based herbicides, offering a sustainable approach to weed management in agriculture (Yu et al., 2021).

Properties

IUPAC Name

N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3OS/c1-10-14(11-4-2-6-13(17)8-11)19-16(22-10)20-15(21)12-5-3-7-18-9-12/h2-9H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKMRMMVHHIIDSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=CN=CC=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.